Aceclofenac

概要

説明

アセクロフェナクは、ジクロフェナクと化学的に関連する非ステロイド性抗炎症薬(NSAID)です。 関節リウマチ、変形性関節症、強直性脊椎炎などの疾患における疼痛と炎症の緩和を主な目的として使用されます 。 アセクロフェナクは1983年に特許を取得し、1992年に医療用途が承認されました .

2. 製法

合成経路と反応条件: アセクロフェナクは、2,6-ジクロロアニリンとクロロアセチルクロリドを反応させて2-(2,6-ジクロロフェニルアミノ)アセチルクロリドを生成し、これを複数段階の工程を経て合成されます。 この中間体は次に、グリコール酸と反応させてアセクロフェナクを生成します .

工業生産方法: 工業的には、アセクロフェナクは高純度の試薬と制御された反応条件を用いて製造され、最終製品の均一性と品質が保証されます。 このプロセスでは、通常、メタノールやアセトニトリルなどの溶媒が使用され、反応は制御された温度と圧力下で行われます .

準備方法

Synthetic Routes and Reaction Conditions: Aceclofenac is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2-(2,6-dichlorophenylamino)acetyl chloride. This intermediate is then reacted with glycolic acid to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically involves the use of solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .

化学反応の分析

Thermal Decomposition and Analytical Reactions

Aceclofenac undergoes significant thermal decomposition under GC/MS analysis, forming a pseudomolecular ion at m/z 277 rather than its molecular ion. This behavior is attributed to the loss of glycolic acid, resulting in either a ketene intermediate or the formation of 1-(2,6-dichlorophenyl)-2-indolinone via lactamization . The indolinone product exhibits a mass spectrum highly similar to diclofenac, complicating differentiation via GC/MS alone.

Thermal analysis (DSC) reveals a melting point of 154.49°C for pure this compound, which depresses to 133.6°C in physical mixtures with PVP and triethanolamine. In nanofiber formulations, amorphization eliminates the melting endotherm, enhancing dissolution rates .

Biochemical Interactions with Bovine Serum Albumin (BSA)

This compound forms a 1:1 complex with BSA, primarily driven by hydrophobic interactions. The binding induces dynamic fluorescence quenching, with Stern-Volmer constants (Ksv) increasing at higher temperatures .

| Thermodynamic Parameters | 298 K | 308 K |

|---|---|---|

| ΔH (kJ/mol) | 14.051 | -30.58 |

| ΔS (J/mol·K) | 144.913 | - |

| ΔG (kJ/mol) | -25.52 | - |

The interaction involves tryptophan and tyrosine residues, with BSA fluorescence quenching observed at 280 nm. The process is spontaneous (ΔG < 0) and exothermic, influenced by temperature-dependent stability .

科学的研究の応用

Clinical Efficacy in Pain Management

Aceclofenac has been extensively studied for its effectiveness in treating chronic pain conditions, including osteoarthritis (OA), rheumatoid arthritis (RA), ankylosing spondylitis (AS), and low back pain (LBP).

- Effectiveness in Osteoarthritis : In a randomized controlled trial involving patients with OA, this compound demonstrated significant improvements in pain reduction and functional capacity compared to placebo. The overall clinical efficacy rate recorded was 91.63% after four weeks of treatment .

- Comparative Studies : Meta-analyses have shown that this compound is comparable to other NSAIDs, such as diclofenac, in terms of pain relief while exhibiting a better gastrointestinal safety profile .

Anti-Inflammatory Mechanisms

Research indicates that this compound exerts its anti-inflammatory effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the release of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in cultured chondrocytes from OA patients, thereby mitigating inflammation at the joint level .

- Impact on Cartilage Health : Studies have indicated that this compound enhances glycosaminoglycan production in cartilage, which is crucial for maintaining cartilage integrity and function .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is not without risks. Adverse effects can include gastrointestinal complications and rare but severe reactions such as Stevens-Johnson syndrome (SJS).

- Gastrointestinal Safety : this compound has been reported to have a lower incidence of gastrointestinal adverse events compared to other NSAIDs, making it a preferred choice for long-term management in susceptible populations .

- Severe Adverse Reactions : A case study documented a rare occurrence of SJS following this compound administration, highlighting the importance of monitoring for severe skin reactions even with commonly prescribed medications .

Formulation Innovations

Recent advancements in drug delivery systems have explored new formulations of this compound to enhance its therapeutic efficacy:

- Transdermal Delivery Systems : Research has focused on developing this compound-loaded transdermal films that improve drug absorption and provide sustained release, potentially reducing systemic side effects while maintaining efficacy .

Case Studies and Clinical Trials

Several case studies and clinical trials support the applications of this compound:

作用機序

アセクロフェナクは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。 プロスタグランジンは、痛み、腫れ、発熱を引き起こす炎症性メディエーターです。 COXを阻害することで、アセクロフェナクはプロスタグランジンの産生を抑制し、炎症と痛みを軽減します 。 アセクロフェナクは、COX-1よりもCOX-2に対してより高い選択性を示し、他のNSAIDと比較して消化器系の副作用の発生率が低いと考えられます .

6. 類似の化合物との比較

アセクロフェナクは、ジクロフェナク、ナプロキセン、インドメタシンなどの他のNSAIDと比較されることがよくあります。 これらの化合物はすべて、抗炎症作用と鎮痛作用を共有していますが、アセクロフェナクはCOX-2に対する選択性が高く、消化器系の副作用が少ないという点で独特です 。 さらに、アセクロフェナクは、他のNSAIDと比較して、作用時間が長いことが示されています .

類似の化合物:

- ジクロフェナク

- ナプロキセン

- インドメタシン

- イブプロフェン

アセクロフェナクの独特の特性は、消化器系合併症のリスクが低い長期のNSAID療法を必要とする患者にとって価値のある選択肢となっています。

類似化合物との比較

- Diclofenac

- Naproxen

- Indomethacin

- Ibuprofen

Aceclofenac’s unique properties make it a valuable option for patients requiring long-term NSAID therapy with a lower risk of gastrointestinal complications.

生物活性

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is particularly effective in treating conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

- COX Enzyme Inhibition : this compound has a higher selectivity for COX-2 (IC50 = 0.77 µM) compared to COX-1 (IC50 > 100 µM), which contributes to its reduced gastrointestinal side effects compared to other NSAIDs .

- Prostaglandin Synthesis : By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are mediators of inflammation .

- Cytokine Production : It also decreases the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), further mitigating inflammatory responses .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 1.25 to 3 hours post-ingestion. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid and complete |

| Peak Plasma Concentration | 1.25 to 3 hours |

| Volume of Distribution | ~25 L |

| Protein Binding | >99% |

The drug is extensively protein-bound and reaches synovial fluid concentrations that can be up to 60% of plasma levels .

Clinical Efficacy

Numerous clinical studies have demonstrated the effectiveness of this compound in managing pain and inflammation associated with musculoskeletal disorders.

- Osteoarthritis Treatment : In a study involving patients with knee OA, this compound significantly inhibited PGE2 synthesis in synovial fluid and reduced IL-1β-induced release of PGE2 from chondrocytes .

- Comparative Studies : A large observational study showed that patients receiving this compound had a lower incidence of adverse events compared to those treated with diclofenac, indicating better tolerability .

Case Studies

- Study on Knee OA : A randomized trial involving 30 patients scheduled for knee replacement surgery showed that three months of this compound treatment led to significant reductions in pain and inflammatory markers compared to control groups not receiving NSAIDs .

- Chronic Pain Management : In a comparative study between controlled release (CR) and conventional formulations, both forms provided significant pain relief and improved quality of life indicators, with no severe adverse reactions reported .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of gastrointestinal adverse events compared to other NSAIDs like meloxicam or rofecoxib. Key findings include:

- Adverse Events : A large-scale study indicated that the overall incidence of adverse events was significantly lower in patients treated with this compound compared to those on diclofenac (22% vs. 27%) over a year .

- Gastrointestinal Safety : Clinical evaluations have shown that this compound has a favorable gastrointestinal safety profile, making it suitable for long-term use in chronic pain management .

特性

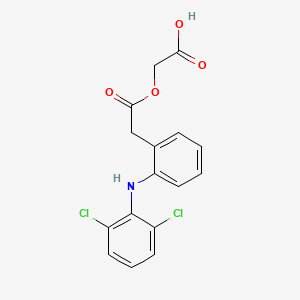

IUPAC Name |

2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045522 | |

| Record name | Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID50085951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89796-99-6 | |

| Record name | Aceclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceclofenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aceclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-153 | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aceclofenac?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Q2: How does this compound's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?

A3: By inhibiting COX enzymes, this compound reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A5: Yes, this compound exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]

Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of this compound?

A5: this compound's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:

- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]

- Inclusion complexation: This involves encapsulating this compound within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]

- Microemulsions and Nanoemulsions: Formulating this compound as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]

- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of this compound, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.

Q6: What types of dosage forms are commonly employed for this compound?

A6: this compound is commercially available in various dosage forms, including:

- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]

- Topical Gels: this compound gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]

- Microspheres: Researchers are exploring microsphere formulations of this compound for targeted and controlled drug delivery. [, ]

Q7: What is the absorption profile of this compound following oral administration?

A9: this compound is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]

Q8: Does food intake influence the bioavailability of this compound?

A10: While food intake may slightly delay the absorption of this compound, it does not significantly affect its overall bioavailability. []

Q9: How is this compound metabolized in the body?

A11: this compound undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.

Q10: Are there any significant species differences in the metabolism of this compound?

A12: Yes, significant species differences in this compound metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []

Q11: What are some key aspects of this compound's safety profile that are relevant to researchers?

A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with this compound and other NSAIDs, particularly with prolonged use. These include:

- Gastrointestinal (GI) Effects: this compound, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]

- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []

Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations and biological samples?

A14:

- UV-Spectrophotometry: Due to its characteristic UV absorbance, this compound can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of this compound and its metabolites in biological samples like plasma. [, , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []

Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of this compound?

A13:

- Targeted Drug Delivery: Researchers are exploring strategies to deliver this compound specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.

- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。